molecular formula C10H8BrNO4 B185341 Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate CAS No. 141761-85-5

Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Cat. No. B185341
M. Wt: 286.08 g/mol
InChI Key: FJLFERASKAOESO-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylate” is a heterocyclic organic compound .


Molecular Structure Analysis

The molecular weight of “Methyl 6-bromo-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylate” is 286.08 . The InChI code is 1S/C10H8BrNO4/c1-15-10(14)6-2-5(11)3-7-9(6)16-4-8(13)12-7/h2-3H,4H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylate” is a solid at room temperature . It has a boiling point of 264-265°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate serves as a key intermediate in the synthesis of diverse benzoxazine derivatives with potential biological activities. For instance, the preparation of some 2,3-Dihydro-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives has been reported, highlighting its role in generating antibacterially active compounds (S. Rádl, J. Moural, Radoslava Bendová, 1992). Another study demonstrated the synthesis of new fused and spiro 1,4-benzoxazine derivatives, showcasing the compound's versatility in creating structurally diverse benzoxazines (H. M. Moustafa, 2005).

Photoreactions and Chemical Transformations

A novel photochemical transformation of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate to β-lactams has been discovered, highlighting an unusual photoreaction pathway that yields four β-lactam compounds, suggesting its potential in synthesizing novel cyclic compounds with unique properties (N. Marubayashi et al., 1992).

Lipase-Catalyzed Resolution Studies

Research into the lipase-catalyzed resolution of novel (±)-2-(2-acetoxyethyl)-4-arylmethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylates has been conducted, indicating that these compounds can be efficiently resolved into optically enriched forms. This enzymatic process demonstrates the compound's applicability in stereochemical modifications and the preparation of enantiomerically pure substances (A. Prasad et al., 2006).

Antibacterial Activity Evaluation

The compound has also been utilized in the synthesis and evaluation of its derivatives for antibacterial activity. For example, benzoxazine analogues have been synthesized and tested against various bacterial strains, showing significant antibacterial properties, which underscores its potential in the development of new antibacterial agents (Naveen Kadian et al., 2012).

Safety And Hazards

This compound is classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 6-bromo-3-oxo-4H-1,4-benzoxazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO4/c1-15-10(14)6-2-5(11)3-7-9(6)16-4-8(13)12-7/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLFERASKAOESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576548
Record name Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

CAS RN

141761-85-5
Record name Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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